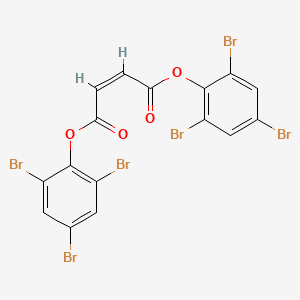
Bis-(2,4,6-tribromophenyl)maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis-(2,4,6-tribromophenyl)maleate typically involves the esterification of maleic acid with 2,4,6-tribromophenol . The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Bis-(2,4,6-tribromophenyl)maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding brominated quinones.
Reduction: Reduction reactions can lead to the formation of less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed:
Oxidation: Brominated quinones.
Reduction: Less brominated derivatives.
Substitution: Various substituted phenyl maleates.
Wissenschaftliche Forschungsanwendungen
Bis-(2,4,6-tribromophenyl)maleate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Bis-(2,4,6-tribromophenyl)maleate involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form strong bonds with these targets, leading to changes in their structure and function . This interaction can disrupt normal biological processes, making the compound effective as a flame retardant and in other applications .
Vergleich Mit ähnlichen Verbindungen
- 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE) .
- Decabromodiphenyl ethane (DBDPE) .
- Hexabromobenzene (HBBz) .
- Pentabromoethylbenzene (PBEB) .
- Pentabromotoluene (PBT) .
Comparison: Bis-(2,4,6-tribromophenyl)maleate is unique due to its specific ester structure, which provides distinct chemical and physical properties compared to other brominated flame retardants . Its high bromine content and stability make it particularly effective in applications requiring high flame retardancy .
Eigenschaften
CAS-Nummer |
68084-32-2 |
|---|---|
Molekularformel |
C16H6Br6O4 |
Molekulargewicht |
741.6 g/mol |
IUPAC-Name |
bis(2,4,6-tribromophenyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C16H6Br6O4/c17-7-3-9(19)15(10(20)4-7)25-13(23)1-2-14(24)26-16-11(21)5-8(18)6-12(16)22/h1-6H/b2-1- |
InChI-Schlüssel |
YLJNTEPTKSJUFE-UPHRSURJSA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1Br)OC(=O)/C=C\C(=O)OC2=C(C=C(C=C2Br)Br)Br)Br)Br |
Kanonische SMILES |
C1=C(C=C(C(=C1Br)OC(=O)C=CC(=O)OC2=C(C=C(C=C2Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


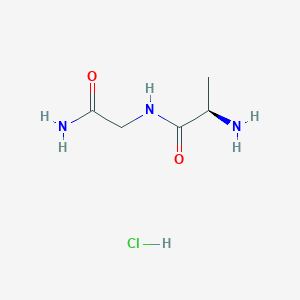

![Bicyclo[2.2.0]hexa-1(4),2,5-triene;piperidin-4-ol](/img/structure/B13745080.png)
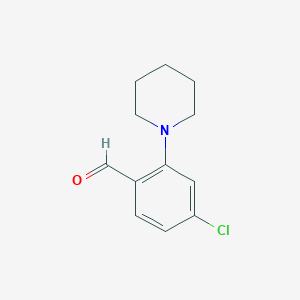
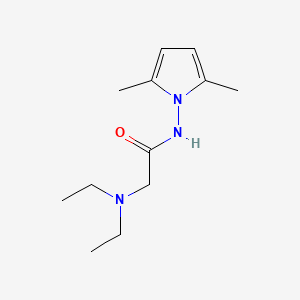
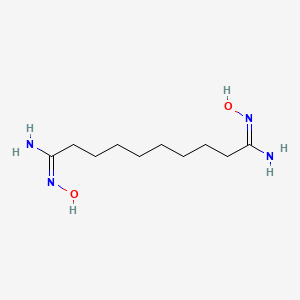
![n-(8-Cyanobicyclo[4.2.0]octa-1,3,5-trien-2-yl)-acetamide](/img/structure/B13745114.png)
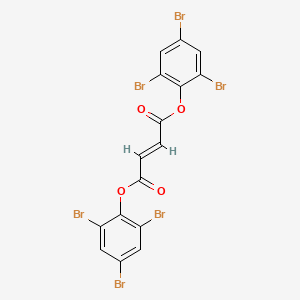
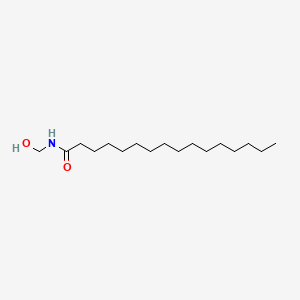
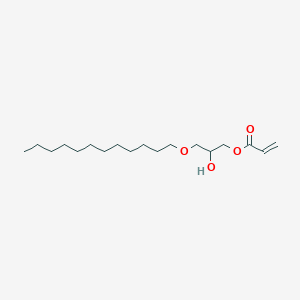
![N-[1-(3-benzyl-7-chloro-4H-quinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B13745126.png)
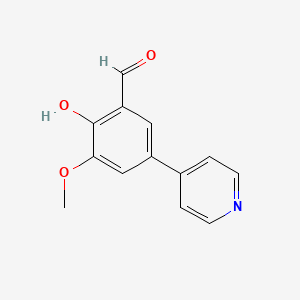
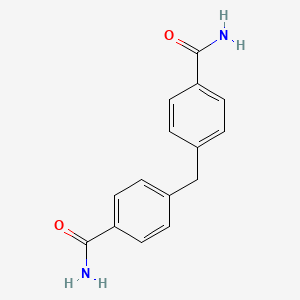
![Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)](/img/structure/B13745149.png)
